molecular formula C12H15BrO2 B11845742 3-Bromo-4-pentylbenzoic acid CAS No. 1131615-13-8

3-Bromo-4-pentylbenzoic acid

Cat. No.: B11845742
CAS No.: 1131615-13-8
M. Wt: 271.15 g/mol
InChI Key: MQFNWGDNZJKUFZ-UHFFFAOYSA-N
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Description

3-Bromo-4-pentylbenzoic acid is an organic compound with the molecular formula C12H15BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a pentyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-pentylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 4-pentylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This method uses a boronic acid derivative and a halogenated benzoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-pentylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-pentylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-pentylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-pentylbenzoic acid is unique due to the presence of both a bromine atom and a pentyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

CAS No.

1131615-13-8

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-4-pentylbenzoic acid

InChI

InChI=1S/C12H15BrO2/c1-2-3-4-5-9-6-7-10(12(14)15)8-11(9)13/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

MQFNWGDNZJKUFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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